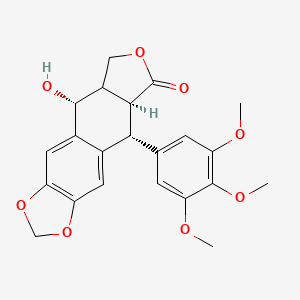
Lignans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignans, also known as podophyllotoxin or neothis compound, belongs to the class of organic compounds known as podophyllotoxins. These are tetralin this compound in which the benzene moiety of the tetralin skeleton is fused to a 1, 3-dioxolane and the cyclohexane is fused to a butyrolactone (pyrrolidin-2-one). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in arrowroot and flaxseed. This makes this compound a potential biomarker for the consumption of these food products.
A class of dibenzylbutane derivatives which occurs in higher plants and in fluids (bile, serum, urine, etc.) in man and other animals. These compounds, which have a potential anti-cancer role, can be synthesized in vitro by human fecal flora. (From Singleton and Sainsbury, Dictionary of Microbiology and Molecular Biology, 2d ed)
Aplicaciones Científicas De Investigación
Health Benefits
-
Cardiovascular Health
- Lignans have been associated with a reduced risk of cardiovascular diseases. A meta-analysis indicated that flaxseed lignan supplementation could lower plasma cholesterol levels and C-reactive protein, a marker of inflammation .
- Observational studies have shown that higher dietary intake of this compound correlates with lower cardiovascular disease risk in Western populations .
-
Cancer Prevention
- Research suggests that this compound may have protective effects against certain types of cancer, particularly breast cancer. Studies indicate that dietary lignan intake is inversely associated with breast cancer risk, although findings vary across different populations .
- This compound exhibit anti-proliferative effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Antioxidant Properties
- Metabolic Effects
Flaxseed Lignan in Cardiovascular Disease
A clinical trial involving flaxseed lignan supplementation demonstrated significant reductions in total cholesterol and low-density lipoprotein cholesterol levels among participants with hyperlipidemia. The study highlighted the potential of this compound as a dietary intervention for managing cardiovascular health .
Dietary this compound and Breast Cancer Risk
A cohort study analyzed the dietary patterns of women and their lignan intake over several years. Results showed that women with higher lignan consumption had a 30% lower risk of developing breast cancer compared to those with lower intake levels. This study underscores the importance of dietary this compound in cancer prevention strategies .
Industrial Applications
- Pharmaceuticals
- Cosmetics
- Food Industry
Propiedades
Fórmula molecular |
C22H22O8 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
(5R,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19-,20+/m1/s1 |
Clave InChI |
YJGVMLPVUAXIQN-BCVBHCCTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
melting_point |
228°C |
Descripción física |
Solid |
Solubilidad |
0.1 mg/mL at 25 °C |
Sinónimos |
Lignans Neolignans |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















